Triazoxide Triazoxide Triazoxid is a contact and non-systemic fungicide belonging to the class of imidazoles. It is widely used as a mixture with other fungicides to control a broad spectrum of fungal diseases in agriculture.
Triazoxide is a member of the class of benzotriazines that is 1,2,4-benzotriazine 1-oxide which is substituted by chlorine at position 7 and by a 1H-imidazol-1-yl group at position 3. A fungicide, it is used as a seed treatment for control of seed-borne Pyrenophora graminea and Pyrenophora teres in barley. It has a role as an antifungal agrochemical. It is a member of benzotriazines, a N-oxide, an organochlorine compound, a member of imidazoles and an imidazole fungicide.
Brand Name: Vulcanchem
CAS No.: 72459-58-6
VCID: VC21069033
InChI: InChI=1S/C10H6ClN5O/c11-7-1-2-8-9(5-7)16(17)14-10(13-8)15-4-3-12-6-15/h1-6H
SMILES: C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N3C=CN=C3)[O-]
Molecular Formula: C10H6ClN5O
Molecular Weight: 247.64 g/mol

Triazoxide

CAS No.: 72459-58-6

Cat. No.: VC21069033

Molecular Formula: C10H6ClN5O

Molecular Weight: 247.64 g/mol

* For research use only. Not for human or veterinary use.

Triazoxide - 72459-58-6

Specification

Description Triazoxid is a contact and non-systemic fungicide belonging to the class of imidazoles. It is widely used as a mixture with other fungicides to control a broad spectrum of fungal diseases in agriculture.
Triazoxide is a member of the class of benzotriazines that is 1,2,4-benzotriazine 1-oxide which is substituted by chlorine at position 7 and by a 1H-imidazol-1-yl group at position 3. A fungicide, it is used as a seed treatment for control of seed-borne Pyrenophora graminea and Pyrenophora teres in barley. It has a role as an antifungal agrochemical. It is a member of benzotriazines, a N-oxide, an organochlorine compound, a member of imidazoles and an imidazole fungicide.
CAS No. 72459-58-6
Molecular Formula C10H6ClN5O
Molecular Weight 247.64 g/mol
IUPAC Name 7-chloro-3-imidazol-1-yl-1-oxido-1,2,4-benzotriazin-1-ium
Standard InChI InChI=1S/C10H6ClN5O/c11-7-1-2-8-9(5-7)16(17)14-10(13-8)15-4-3-12-6-15/h1-6H
Standard InChI Key IQGKIPDJXCAMSM-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N3C=CN=C3)[O-]
Canonical SMILES C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N3C=CN=C3)[O-]
Melting Point 182.0 °C

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